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molecular formula C15H20ClNO3 B1630959 Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride CAS No. 52763-21-0

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

Cat. No. B1630959
M. Wt: 297.78 g/mol
InChI Key: UQOMEAWPKSISII-UHFFFAOYSA-N
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Patent
US08748456B2

Procedure details

To a suspension of 1.0 g of Pd—C (10 wt. %) was added ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (10.0 g, 33.58 mmol) (Sigma-Aldrich) dissolved in Ethanol (120 mL). The reaction mixture was then heated at 50° C. under a hydrogen atmosphere (balloon) at atmospheric pressure and followed by HPLC and UPLC-MS. After 4 h at 50° C., the analyses revealed full conversion of the reaction. After cooling to room temperature, the crude mixture was filtered through celite. The celite was washed with EtOH and the filtrate was concentrated in vacuo to give the desired ethyl 3-oxopiperidine-4-carboxylate hydrochloride as an off-white solid (5.84 g, 28.12 mmol, 84% yield). 1HNMR (500 MHz, DMSO-d6): 1.25 (t, J 7.3 Hz, 3H); 2.58 (t, J 6.3 Hz, 2H); 3.26 (t, J 6.3 Hz, 2H); 3.67 (s, 2H), 7.22 (q, J 7.3 Hz, 2H); 9.50 (s, br, 1H); 11.90 (s, br, 1H).
Name
ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].C([N:9]1[CH2:14][CH2:13][CH:12]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:11](=[O:20])[CH2:10]1)C1C=CC=CC=1>C(O)C.[Pd]>[ClH:1].[O:20]=[C:11]1[CH:12]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:13][CH2:14][NH:9][CH2:10]1 |f:0.1,4.5|

Inputs

Step One
Name
ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
Quantity
10 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CC(C(CC1)C(=O)OCC)=O
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
conversion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the crude mixture was filtered through celite
WASH
Type
WASH
Details
The celite was washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.O=C1CNCCC1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28.12 mmol
AMOUNT: MASS 5.84 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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